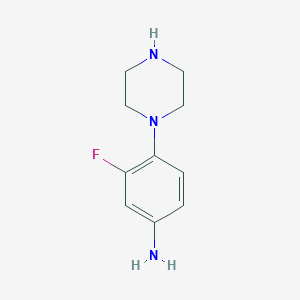

3-氟-4-(哌嗪-1-基)苯胺

描述

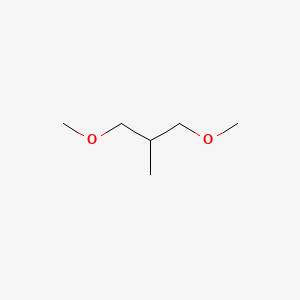

“3-Fluoro-4-(piperazin-1-yl)aniline” is a chemical compound with the molecular formula C10H14FN3 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(piperazin-1-yl)aniline” can be represented by the InChI code:InChI=1S/C10H14FN3/c11-9-2-1-8(12)6-10(9)14-5-3-13-4-7-14/h1-2,6H,3-5,7,12H2 . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and a piperazine ring in the molecular structure . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(piperazin-1-yl)aniline” include a molecular weight of 209.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 32.5 Ų .科学研究应用

Anticancer Properties

Fluorinated heterocycles have garnered attention due to their role in marketed drugs. Approximately 20% of anticancer and antibiotic drugs contain fluorine atoms . Research has shown that some fluorinated heterocycles, including 3-fluoro-4-(piperazin-1-yl)aniline, exhibit promising anticancer activities. These compounds can serve as lead structures for drug design, often matching or surpassing the potency of reference drugs. Additionally, their reduced cytotoxicity in non-cancerous cell lines enhances their safety index .

Antimicrobial Activity

The same fluorinated heterocycles have demonstrated antimicrobial properties. Researchers have explored the in vivo and in vitro effects of these compounds against various pathogens. Notably, 3-fluoro-4-(piperazin-1-yl)aniline and its benzo-fused derivatives exhibit antimicrobial activity. The presence of electron-donating or electron-withdrawing substituents significantly influences their effectiveness .

Antiviral Potential

While specific studies on this compound are limited, its structural features suggest potential antiviral activity. Piperazine derivatives, such as 3-fluoro-4-(piperazin-1-yl)aniline, have been investigated for their antiviral effects. Further research could explore its efficacy against specific viruses .

Neuropharmacology

Given its piperazine moiety, this compound may interact with neurotransmitter receptors. Piperazine derivatives have been studied as dopamine and serotonin antagonists, making them relevant in neuropharmacology. Investigating its effects on receptor subtypes could reveal novel therapeutic applications .

Enzyme Inhibition

Docking simulations have highlighted the potential of piperazine derivatives (including 3-fluoro-4-(piperazin-1-yl)aniline) as enzyme inhibitors. Specifically, they interact with oxidoreductase enzymes, suggesting antibacterial activity. Understanding their binding modes and selectivity could guide drug development .

Fungicidal Properties

Although not universally effective against all fungal strains, 3-fluoro-4-(piperazin-1-yl)aniline and related compounds exhibit fungicidal activity. Notably, they display potency against certain Candida species. Further investigations could explore their mechanisms of action and potential clinical applications .

作用机制

Target of Action

3-Fluoro-4-(piperazin-1-yl)aniline is an organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff field . It has been found to be a potent ligand for the D3 dopamine receptor , which plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

The compound interacts with its target, the D3 dopamine receptor, by binding to it. This binding can inhibit or stimulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The D3 dopamine receptor is part of the dopaminergic system, which includes the mesocorticolimbic dopamine (MCL-DA) system, also known as the reward system . When the compound binds to the D3 receptor, it can affect the normal operation of this system, leading to changes in dopamine signaling .

Result of Action

The binding of 3-Fluoro-4-(piperazin-1-yl)aniline to the D3 dopamine receptor can lead to changes in dopamine signaling. This can result in various molecular and cellular effects, depending on the specific context and environment. For example, in the context of the reward system, changes in dopamine signaling can affect mood and reward-related behaviors .

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-(piperazin-1-yl)aniline can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular and tissue environment. For example, the compound’s reactivity with oxidizing agents can affect its stability .

属性

IUPAC Name |

3-fluoro-4-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLYFTBNHMEFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441032 | |

| Record name | 3-Fluoro-4-(piperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(piperazin-1-yl)aniline | |

CAS RN |

212694-67-2 | |

| Record name | 3-Fluoro-4-(piperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

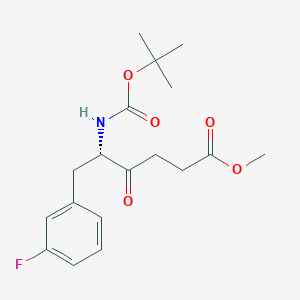

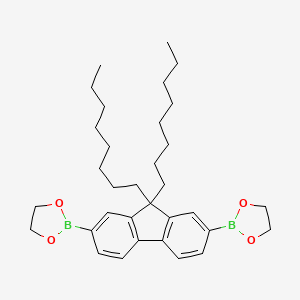

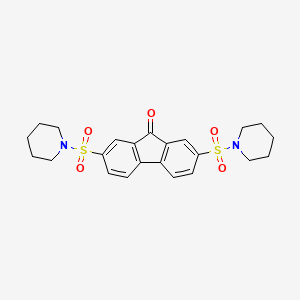

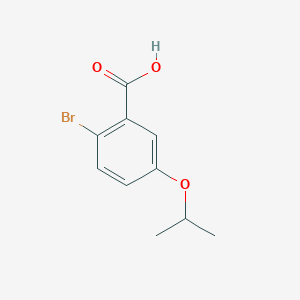

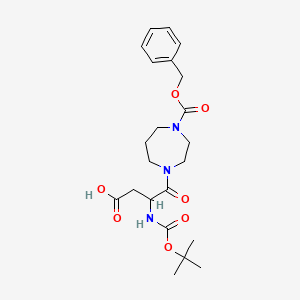

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)